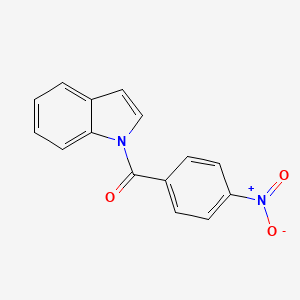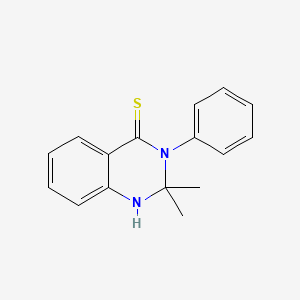
6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position and three methyl groups at the 4th and 7th positions, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one and bromine.
Bromination Reaction: The bromination of 4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Dihydroquinoline derivatives with reduced double bonds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoro-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
4,4,7-Trimethyl-3,4-dihydroquinolin-2(1H)-one: Lacks the halogen atom at the 6th position.
Uniqueness
6-Bromo-4,4,7-trimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and non-halogenated counterparts. The bromine atom enhances its ability to participate in substitution reactions and may influence its binding interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H14BrNO |
|---|---|
Molekulargewicht |
268.15 g/mol |
IUPAC-Name |
6-bromo-4,4,7-trimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-7-4-10-8(5-9(7)13)12(2,3)6-11(15)14-10/h4-5H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
INNCHRHNBKJRGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)C(CC(=O)N2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


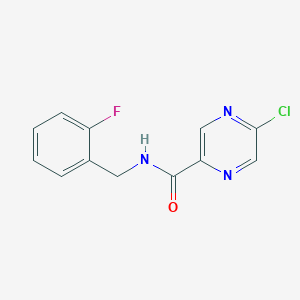
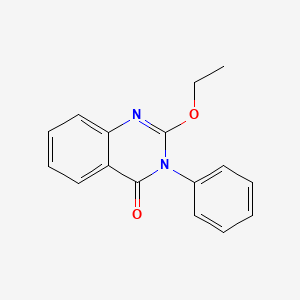
![4-Imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11851123.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)

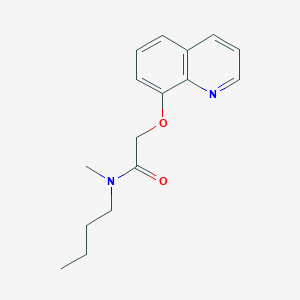
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
